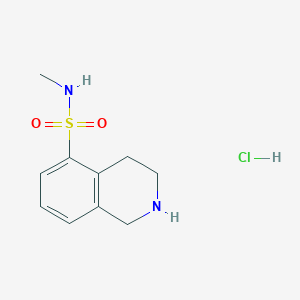

N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride

Overview

Description

“N-methyl-1,2,3,4-tetrahydroisoquinoline” is a secondary amine with the chemical formula C10H13N . It is a member of a family of tetrahydroisoquinolines which are widespread in nature and form an essential part of the isoquinoline alkaloids family . It is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of “N-methyl-1,2,3,4-tetrahydroisoquinoline” analogs has garnered a lot of attention in the scientific community . The tetrahydroisoquinoline (THIQ) heterocyclic scaffold is commonly used in synthetic strategies for constructing the core scaffold . Tricarbonyl (N-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes stereoselective 4-exo-deprotonation and subsequent electrophilic additions to generate the corresponding 4-exo-derivatives .Molecular Structure Analysis

The molecular structure of “N-methyl-1,2,3,4-tetrahydroisoquinoline” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 147.2169 .Chemical Reactions Analysis

Tricarbonyl (N-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes stereoselective 4-exo-deprotonation and subsequent electrophilic additions to generate the corresponding 4-exo-derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-1,2,3,4-tetrahydroisoquinoline” include a molecular weight of 147.2169 . More specific properties such as melting point, boiling point, and density are not available for the sulfonamide hydrochloride variant.Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, including derivatives like N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride, have found applications in a variety of therapeutic areas. Initially recognized for neurotoxicity, these compounds later revealed beneficial aspects, such as neuroprotective and anticancer properties. The THIQ scaffold is considered a 'privileged structure' in medicinal chemistry due to its presence in numerous bioactive molecules. Trabectedin, a notable example with a fused THIQ structure, received US FDA approval for treating soft tissue sarcomas, marking a significant achievement in anticancer drug discovery. THIQ derivatives have been explored for their potential in treating cancer, central nervous system disorders, malaria, cardiovascular and metabolic disorders, showcasing the scaffold's versatility in drug design (Singh & Shah, 2017).

Neuroprotective and Antidepressant Properties

N-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been identified as an endogenous compound in the mammalian brain, exhibiting neuroprotective, antiaddictive, and antidepressant-like activities. Studies suggest its involvement in complex neuroprotection mechanisms against various neurodegenerative diseases. Its potential as an antidepressant and antiaddictive agent has been demonstrated through animal models, highlighting 1MeTIQ's multifaceted therapeutic applications in the central nervous system (Antkiewicz‐Michaluk et al., 2018).

Sulfonamides: Broad Therapeutic Potential

Sulfonamide compounds, including those based on this compound, have been extensively studied for their broad therapeutic potential. Beyond their well-known antibacterial properties, sulfonamides have demonstrated effectiveness in various domains, including as antitumor agents, inhibitors of enzymes like carbonic anhydrase (vital for treating conditions like glaucoma), and in treating metabolic and inflammatory disorders. The structural diversity afforded by sulfonamide chemistry has facilitated the development of numerous therapeutic agents across different disease states (Carta et al., 2012; Gulcin & Taslimi, 2018).

Mechanism of Action

Target of Action

Related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline have been found to interact with monoamine oxidase a/b (mao a/b) and dopaminergic neurons .

Mode of Action

It’s also suggested to have neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration .

Biochemical Pathways

Related compounds have been shown to influence the dopaminergic system and monoamine oxidase pathways .

Result of Action

Related compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been reported to produce antidepressant-like effects similar to imipramine .

Safety and Hazards

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

properties

IUPAC Name |

N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c1-11-15(13,14)10-4-2-3-8-7-12-6-5-9(8)10;/h2-4,11-12H,5-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEQBEKDVOZQIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC2=C1CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B1473985.png)

![(1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474000.png)